Spiro[4.5]decan-8-ol
Description
Spiro[4.5]decan-8-ol (CAS: 22428-87-1) is a bicyclic spiro compound featuring a cyclohexanol ring fused to a 1,4-dioxolane ring via a spiro junction at the 8th position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol . The hydroxyl group at position 8 confers reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for diuretics and enzyme inhibitors . Key physical properties include a refractive index of 1.485–1.487 and a viscous liquid state at room temperature .
Properties
IUPAC Name |
spiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPSXHGCJURRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719171 | |
| Record name | Spiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266120-78-8 | |
| Record name | Spiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
The most widely employed route involves cyclocondensation of cyclohexanone precursors with diols. A representative protocol reacts 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol in the presence of ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate) at 110–132°C for 5.5 hours . This method achieves a 97.8% yield of the intermediate 1,4-dioxaspiro[4.5]decan-8-one , which is subsequently reduced to the target alcohol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 110–132°C |
| Catalyst Loading | 20 mol% ionic liquid |
| Reaction Time | 5.5 hours |
| Intermediate Yield | 97.8% (GC purity 99.72%) |
The ionic liquid serves dual roles as catalyst and solvent, enabling efficient water removal via azeotropic distillation. Post-reaction, toluene extraction isolates the spirocyclic ketone, which undergoes recrystallization in heptane for purification .
Catalytic Reduction of Spiro[4.5]decan-8-one
Reduction of the ketone intermediate to Spiro[4.5]decan-8-ol is typically accomplished using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . In a benchmark study, 1,4-dioxaspiro[4.5]decan-8-one dissolved in tetrahydrofuran (THF) reacts with NaBH4 at 0°C for 2 hours, yielding 89–92% of the alcohol . Steric hindrance from the spiro structure necessitates prolonged reaction times compared to linear ketones.
Comparative Reducing Agents
| Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH4 | THF | 0°C | 2 h | 89% |
| LiAlH4 | Diethyl ether | 25°C | 1 h | 92% |
| BH3·THF | THF | 25°C | 3 h | 85% |
LiAlH4 demonstrates superior efficiency but requires anhydrous conditions, complicating large-scale applications. Recent advances employ catalytic transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C), achieving comparable yields (88%) under milder conditions .
Green Chemistry Approaches
Microwave-assisted synthesis provides a sustainable alternative. A 2024 study details a one-pot protocol where cyclohexanone and ethylene glycol react in water under microwave irradiation (150 W, 100°C) for 15 minutes, directly yielding this compound with 94% efficiency . This method eliminates toxic solvents and reduces energy consumption by 60% compared to conventional heating.
Environmental Metrics
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Energy Use (kW·h/mol) | 12.4 | 4.9 |
| Solvent Waste (L/mol) | 3.2 | 0.0 |
| E-Factor | 8.7 | 1.2 |
The microwave approach also enhances selectivity, minimizing byproducts like over-reduced decalins.
Transition Metal-Catalyzed Routes
Rhodium-catalyzed dimerization of ene-vinylidenecyclopropanes offers a stereoselective pathway. Using [Rh(cod)Cl]2 (cod = cyclooctadiene) in dichloromethane at 40°C, spirocyclic frameworks form via [2+2] cycloaddition, followed by hydrolysis to the alcohol. This method achieves 83% enantiomeric excess (ee) when chiral ligands (e.g., BINAP) are incorporated.
Catalytic System Optimization
| Catalyst | Ligand | ee | Yield |
|---|---|---|---|
| [Rh(cod)Cl]2 | BINAP | 83% | 78% |
| [Rh(nbd)Cl]2 | DIOP | 75% | 72% |
| [Ir(COE)2Cl]2 | None | 0% | 65% |
While rhodium complexes provide superior stereocontrol, their high cost limits industrial adoption. Recent trials with iron porphyrin catalysts show promise, achieving 68% yield and 70% ee under photoredox conditions.
Biocatalytic Synthesis
Emerging biocatalytic methods utilize alcohol dehydrogenases (ADHs) to reduce Spiro[4.5]decan-8-one. Lactobacillus brevis ADH immobilized on silica gel converts the ketone to (R)-Spiro[4.5]decan-8-ol with 96% ee in phosphate buffer (pH 7.0, 30°C). NADPH cofactor regeneration is achieved via glucose dehydrogenase, enabling a total turnover number (TTN) of 1,450.
Process Metrics
| Parameter | Value |
|---|---|
| Enzyme Loading | 5 mg/g substrate |
| Reaction Time | 24 h |
| Space-Time Yield | 12 g/L·h |
| Productivity | 288 g/L |
This approach aligns with industrial demand for chiral alcohols in pharmaceutical synthesis, though substrate inhibition at >200 mM remains a scalability challenge.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form spiro[4.5]decan-8-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of spiro[4.5]decan-8-one.
Reduction: Formation of spiro[4.5]decan-8-amine.
Substitution: Formation of spiro[4.5]decan-8-chloride or spiro[4.5]decan-8-bromide.
Scientific Research Applications
Chemistry: Spiro[4.5]decan-8-ol is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domains, which are targets for treating anemia and ischemia-related diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients and intermediates.
Mechanism of Action
The mechanism of action of spiro[4.5]decan-8-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes. For instance, spiro[4.5]decanone derivatives inhibit prolyl hydroxylase domains by binding to the active site and preventing the hydroxylation of proline residues in target proteins. This inhibition can modulate the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .
Comparison with Similar Compounds
Structural Derivatives with Functional Group Modifications
The hydroxyl group in Spiro[4.5]decan-8-ol can be substituted to create analogs with distinct properties:
Key Observations :
Key Observations :
- The spiro[4.5]decanone core in this compound derivatives shows non-selective PHD2/PHD3 inhibition, but modifications (e.g., aryl groups) could improve isoform specificity .
- Azaspiro analogs (e.g., 2,8-diazaspiro[4.5]dec-2-yl) demonstrate induction activity in HIF-1α pathways, suggesting divergent mechanisms compared to oxygenase inhibitors .
Biological Activity
Spiro[4.5]decan-8-ol is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound features a distinctive spiro linkage between a decane ring and a hydroxyl group. Its molecular formula is with a molecular weight of 154.25 g/mol. The synthesis typically involves the reaction of spiro[4.5]decanone with reducing agents to yield the alcohol form, which can be further modified to produce various derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that derivatives of spirocyclic compounds, including this compound, can inhibit the growth of Aspergillus species and other common microbial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly focusing on its ability to inhibit tumor cell proliferation. One notable study reported that compounds derived from spirocyclic structures displayed selective cytotoxicity against human pancreatic cancer cells (PANC-1), with IC50 values indicating significant potency . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions due to its spirocyclic structure. These interactions can influence various biochemical pathways, making it a candidate for drug development targeting specific molecular pathways involved in disease processes .
Case Studies
Research Findings and Implications
Recent research emphasizes the need for further exploration into the pharmacological profiles of this compound and its derivatives. The compound's structural features lend themselves well to modifications that could enhance its biological efficacy and selectivity.
Future Directions
Continued investigation into the structure-activity relationships (SAR) of spirocyclic compounds is essential for optimizing their therapeutic potential. Additionally, exploring their role in combination therapies could yield synergistic effects against resistant microbial strains or cancer cells.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for the spirocyclic oxygen (δ 3.7–4.2 ppm for dioxane protons) and hydroxyl group (broad singlet at δ 1.5–2.0 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 158.19 (C₈H₁₄O₃) .
How should researchers resolve contradictions in NMR data for spirocyclic derivatives?
Advanced
Discrepancies in NMR assignments (e.g., overlapping signals) can arise from conformational flexibility. Strategies include:
- Variable Temperature (VT) NMR : To freeze rotamers and simplify splitting patterns.
- COSY/HSQC : Correlate proton-proton and proton-carbon couplings for unambiguous assignments .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
What safety protocols are essential when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to dust formation (H335 risk).
- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
What computational methods predict the reactivity of this compound in ring-opening reactions?
Q. Advanced
- DFT Calculations : Analyze transition states for acid-catalyzed ring-opening (e.g., using B3LYP/6-31G*). Focus on bond dissociation energies (BDEs) for the C–O ether linkage.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) .
- Docking Studies : Evaluate interactions with enzymatic targets (e.g., hydrolases) for drug design applications .
How does this compound serve as a precursor in pharmaceutical intermediates?
Basic
Its spirocyclic structure is leveraged in synthesizing analogs like 8-methoxy derivatives (via NaH/CH₃I alkylation) or amino alcohols (via amine coupling under inert atmospheres) . These intermediates are critical for CNS drugs due to their conformational rigidity and bioavailability .
What mechanistic insights exist for acid-catalyzed ring-opening of this compound?
Advanced
Protonation of the ether oxygen initiates ring-opening, forming a carbocation intermediate. The pathway is influenced by:
- Acid strength : HCl vs. H₂SO₄ alters carbocation stability.
- Solvent effects : Polar solvents stabilize charged intermediates.
- Substituents : Electron-donating groups (e.g., methyl) slow ring-opening kinetics .
What purification techniques ensure high-purity this compound?
Q. Basic
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) .
- Recrystallization : Use ethanol/water mixtures for crystalline isolates.
- Distillation : For thermally stable batches (bp ~200°C under vacuum) .
How do structural analogs of this compound impact bioactivity in drug discovery?
Q. Advanced
- Azaspiro derivatives : Introducing nitrogen (e.g., 2-azaspiro[4.5]decan-8-one) enhances binding to opioid receptors .
- Aminoalkyl modifications : 8-(aminomethyl) analogs show improved blood-brain barrier penetration .
- Fluorinated analogs : Trifluoromethyl groups (as in Formula II ) increase metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
